Homo-PROTAC pVHL30 degrader 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CM11 est un peptide hybride court de cécropine-mélittine obtenu par une approche de combinaison de séquences. Il est connu pour ses propriétés antibactériennes et a été étudié pour son efficacité contre les modèles de membranes bactériennes à la fois Gram-positives et Gram-négatives . Le peptide est composé de résidus de la cécropine A et de la mélittine, qui sont connus pour leurs activités antimicrobiennes .

Mécanisme D'action

Target of Action

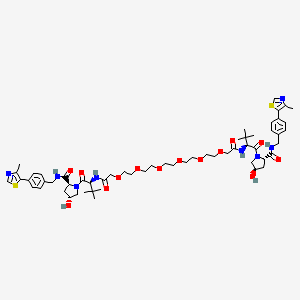

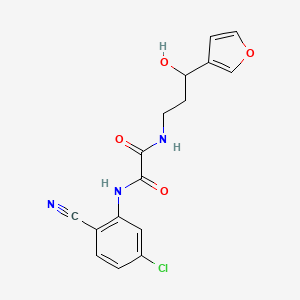

The primary target of Homo-PROTAC pVHL30 degrader 1 is the von Hippel-Lindau (VHL) protein . VHL is a part of the ubiquitin-proteasome system, which is responsible for protein degradation in cells .

Mode of Action

This compound operates by dimerizing VHL with high avidity . This interaction induces potent, rapid, and proteasome-dependent self-degradation of VHL in different cell lines .

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system . By inducing the degradation of VHL, the compound disrupts the normal functioning of this pathway. The downstream effects of this disruption are currently under investigation.

Pharmacokinetics

The compound is soluble in dmso at a concentration of ≥ 150 mg/ml , suggesting it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the potent, rapid, and proteasome-dependent self-degradation of VHL in different cell lines .

Action Environment

It is known that the compound is stable at room temperature and its solubility can be significantly affected by the moisture content of DMSO

Analyse Biochimique

Biochemical Properties

Homo-PROTAC pVHL30 Degrader 1 plays a significant role in biochemical reactions. It interacts with the von Hippel-Lindau (VHL) protein, causing it to dimerize with high avidity . The nature of these interactions is such that they induce potent, rapid, and proteasome-dependent self-degradation of VHL in different cell lines .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by inducing the degradation of VHL, a process that occurs in a highly isoform-selective fashion . This degradation does not trigger a hypoxic response , indicating that the compound has a specific impact on cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with VHL, leading to its dimerization . This results in the activation of the proteasome pathway, which then leads to the degradation of VHL . The process is highly selective for specific isoforms of VHL .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on VHL degradation are both potent and rapid . Over time, this leads to a sustained reduction in VHL levels in various cell lines

Metabolic Pathways

This compound is involved in the proteasome pathway, where it interacts with VHL

Méthodes De Préparation

CM11 est synthétisé en utilisant la synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides. Le processus implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le peptide est ensuite clivé de la résine et purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC)

Analyse Des Réactions Chimiques

CM11 subit diverses réactions chimiques, impliquant principalement son interaction avec les membranes bactériennes. Les résidus chargés positivement du peptide interagissent avec les composants chargés négativement des membranes bactériennes, conduisant à une déstabilisation de la membrane et à la formation de pores . Cette interaction est due aux forces électrostatiques et de van der Waals . Les principaux produits formés à partir de ces réactions sont des cellules bactériennes perturbées, conduisant à la mort cellulaire.

Applications de la recherche scientifique

CM11 a été largement étudié pour ses propriétés antibactériennes. Il a montré son efficacité contre les souches bactériennes multirésistantes, y compris le Staphylococcus aureus résistant à la méthicilline (MRSA), Escherichia coli, Pseudomonas aeruginosa et Salmonella enterica . Le peptide a également été modifié pour améliorer son activité antibactérienne et réduire sa cytotoxicité .

Mécanisme d'action

Le mécanisme d'action de CM11 implique son interaction avec les membranes bactériennes. La nature amphipathique du peptide lui permet de pénétrer dans la région hydrophobe de la membrane, conduisant à la formation de pores ou à la création de canaux voltage-dépendants . Cela entraîne la fuite de composants cellulaires essentiels et finalement la mort cellulaire . L'activité du peptide est principalement due à ses résidus chargés positivement, qui interagissent avec les composants chargés négativement des membranes bactériennes .

Applications De Recherche Scientifique

CM11 has been extensively studied for its antibacterial properties. It has shown effectiveness against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica . The peptide has also been modified to enhance its antibacterial activity and reduce cytotoxicity .

Comparaison Avec Des Composés Similaires

CM11 est similaire à d'autres peptides hybrides de cécropine-mélittine, tels que CM15. Les deux peptides sont efficaces contre un large spectre de bactéries pathogènes et partagent des mécanismes d'action similaires . CM11 est unique dans sa séquence spécifique et l'équilibre des résidus hydrophobes et hydrophiles, qui contribuent à son efficacité et à sa spécificité . D'autres composés similaires incluent des versions modifiées de CM11, telles que mCM11, qui ont été conçues pour améliorer l'activité antibactérienne et réduire la cytotoxicité .

Références

Propriétés

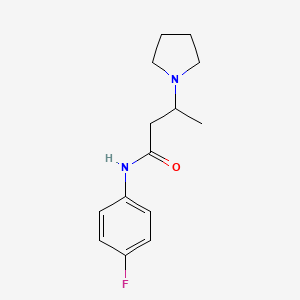

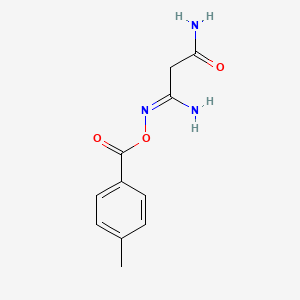

IUPAC Name |

(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45+,46+,51-,52-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJCHHJGGFCCRS-DEYDLUNASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H82N8O14S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1179.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid](/img/new.no-structure.jpg)

![4-Ethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2951398.png)

![N-(cyanomethyl)-N,2-dimethyl-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2951399.png)

![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2951404.png)

![3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2951405.png)